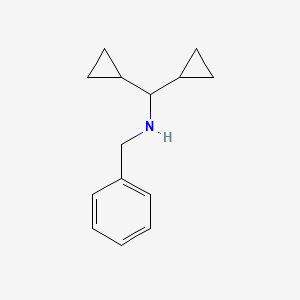
N-benzyl-1,1-dicyclopropylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-1,1-dicyclopropylmethanamine: is an organic compound with the molecular formula C14H19N . It is characterized by the presence of a benzyl group attached to a nitrogen atom, which is further bonded to a methanamine group substituted with two cyclopropyl rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1,1-dicyclopropylmethanamine typically involves the reaction of benzylamine with cyclopropylmethanamine under specific conditions. One common method includes the use of a catalytic hydrogenation process where benzylamine and cyclopropylmethanamine are reacted in the presence of a hydrogenation catalyst such as Raney nickel . The reaction is carried out in a suitable solvent, often under elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: N-benzyl-1,1-dicyclopropylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Amides, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-benzyl-1,1-dicyclopropylmethanamine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of N-benzyl-1,1-dicyclopropylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, while the cyclopropyl rings contribute to its stability and reactivity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
- N-benzyl-1-cyclopropylmethanamine
- N-benzyl-N-methyl-1-phenylmethanamine
- 1-benzyl-1H-triazole derivatives
Comparison: N-benzyl-1,1-dicyclopropylmethanamine is unique due to the presence of two cyclopropyl rings, which impart distinct steric and electronic properties compared to similar compounds. This structural feature enhances its stability and reactivity, making it a valuable compound in synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C14H19N |
|---|---|
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
N-benzyl-1,1-dicyclopropylmethanamine |
InChI |
InChI=1S/C14H19N/c1-2-4-11(5-3-1)10-15-14(12-6-7-12)13-8-9-13/h1-5,12-15H,6-10H2 |
InChI-Schlüssel |
VSVGWTNFCXMOEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(C2CC2)NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


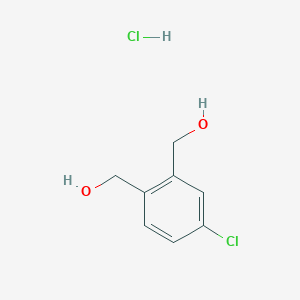

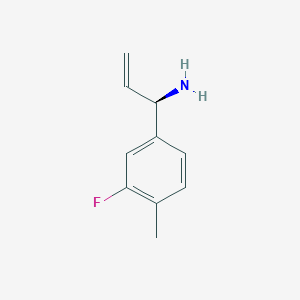
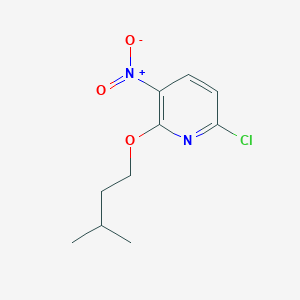
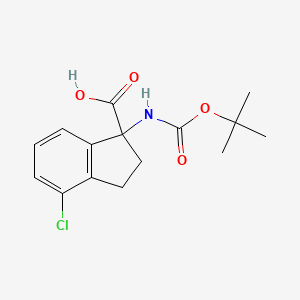
![Ethyl 3-amino-6-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B15236175.png)
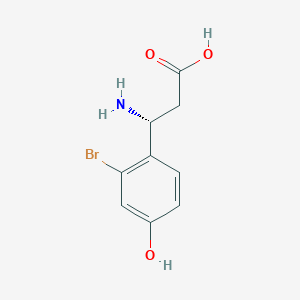

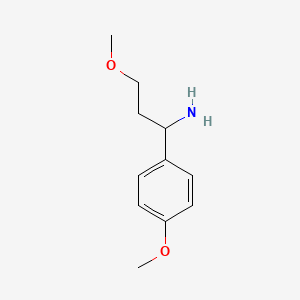
![Ethyl 6-methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate](/img/structure/B15236196.png)
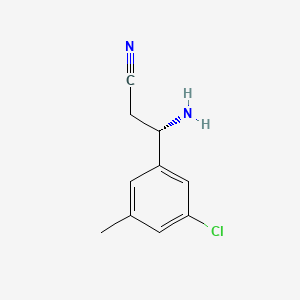

![1-(2-Hydroxy-2-methylpropyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid](/img/structure/B15236221.png)

